3,3-Diphenyl-D-alanine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a source of the phenyl group, such as a Grignard reagent. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure would be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the configuration of the chiral center .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with a carboxylic acid to form an amide, or the phenyl groups could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and pKa, would be determined through experimental measurements .Applications De Recherche Scientifique

Analytical Techniques and Applications

- The ninhydrin reaction, a classic method for detecting amino acids and proteins, underpins a vast array of applications spanning agricultural, biomedical, environmental, and food sciences. This reaction's versatility is attributed to its ability to produce a distinctive chromophore with primary amines, facilitating the analysis of various compounds across disciplines (Friedman, 2004).

- Hydrophilic interaction chromatography (HILIC) is highlighted for its efficacy in separating polar, weakly acidic, or basic samples, including amino acids. Its compatibility with mass spectrometry makes HILIC an increasingly popular choice for peptide, protein, and metabolite analysis (Jandera, 2011).

Biomedical Research and Applications

- Poly(amino acid)s have garnered attention for their biocompatibility, biodegradability, and potential as drug and gene delivery vehicles. The unique AB2 structure of some amino acids, like L-lysine, facilitates the creation of branched polymers for biomedical applications, ranging from antiviral compounds to inhalable drug delivery systems (Thompson & Scholz, 2021).

- The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) exemplifies the integration of amino acids in peptide studies for structural and dynamical analysis. Its application spans EPR spectroscopy, peptide-membrane interactions, and peptide-protein interactions, showcasing the methodological advances in using amino acid derivatives in biophysical research (Schreier et al., 2012).

Environmental and Ecological Research

- Amino acids play crucial roles in ecological studies, particularly in understanding plant-microbe interactions and nitrogen availability in terrestrial ecosystems. The versatility of plants in utilizing organic nitrogen, including amino acids, is critical in ecosystems where microbial activity provides a significant source of nitrogen (Lipson & Näsholm, 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

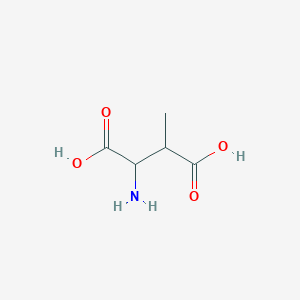

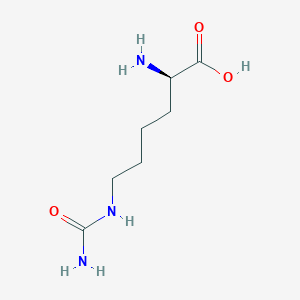

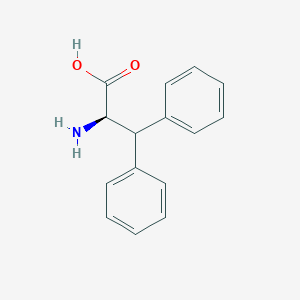

The biochemical properties of ®-2-amino-3,3-diphenylpropanoic acid are largely determined by its structure, which includes two phenyl groups and an amino acid backbone . This structure allows it to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

It is plausible that it could influence cell function through its interactions with various biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of ®-2-amino-3,3-diphenylpropanoic acid is not well established. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of ®-2-amino-3,3-diphenylpropanoic acid in animal models have not been extensively studied

Propriétés

IUPAC Name |

(2R)-2-amino-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGVEGMRUZOML-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149597-91-1 | |

| Record name | beta-Phenyl-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-PHENYL-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2JAP020MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the introduction of 3,3-Diphenyl-D-alanine into ghrelin receptor-targeting peptides affect their activity?

A1: The research demonstrates that incorporating this compound at a specific position within the core binding motif of ghrelin receptor-targeting peptides can significantly alter their activity. Specifically, substituting the second amino acid in the hexapeptide KwFwLL-NH2 with this compound results in a potent and efficient inverse agonist. [] This means that the modified peptide, instead of activating the ghrelin receptor, actively suppresses its constitutive activity.

Q2: What is the significance of developing inverse agonists for the ghrelin receptor?

A2: The ghrelin receptor exhibits a high level of constitutive activity, meaning it can signal even in the absence of its natural ligand, ghrelin. This constitutive activity is believed to play a role in regulating appetite and food intake. [] Developing inverse agonists that can effectively suppress this constitutive activity holds therapeutic potential for addressing conditions like obesity and metabolic disorders.

Q3: How does the structure of this compound contribute to its inverse agonist activity at the ghrelin receptor?

A3: While the paper doesn't delve into the specific structural interactions, it highlights that incorporating aromatic amino acids like this compound within the peptide sequence is crucial for inducing the switch from agonism to inverse agonism. [] It's likely that the bulky, hydrophobic nature of the two phenyl rings in this compound facilitates specific interactions within the ghrelin receptor binding pocket, leading to a conformational change that stabilizes the inactive state of the receptor and thus producing an inverse agonist effect. Further structural studies would be needed to elucidate the precise binding mode and molecular mechanisms involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.